2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a benzothiophene ring, a dioxooctahydro-methanoisoindole moiety, and an ethyl group
Preparation Methods
The synthesis of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Ring: This step typically involves the cyclization of a suitable precursor, such as 2-mercaptobenzothiazole, under acidic conditions.
Introduction of the Dioxooctahydro-methanoisoindole Moiety: This step involves the reaction of the benzothiophene intermediate with a suitable dioxo compound, such as phthalic anhydride, under controlled conditions.
Addition of the Ethyl Group: The final step involves the alkylation of the intermediate compound with an ethylating agent, such as ethyl iodide, in the presence of a base.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:
Benzothiazole Derivatives: These compounds share the benzothiophene ring structure and exhibit similar chemical properties.
Dioxooctahydro-methanoisoindole Derivatives: These compounds contain the dioxooctahydro-methanoisoindole moiety and have comparable reactivity.
Ethylated Compounds: Compounds with an ethyl group attached to a heterocyclic ring show similar alkylation reactions.
The uniqueness of this compound lies in its combination of these structural elements, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-9-3-6-12-13(7-9)26-20(16(12)17(21)23)22-18(24)14-10-4-5-11(8-10)15(14)19(22)25/h9-11,14-15H,2-8H2,1H3,(H2,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRHSUGNLSZWEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)N)N3C(=O)C4C5CCC(C5)C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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